ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a combination of imidazole and benzoate structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting 4-fluoroaniline with glyoxal in the presence of ammonium acetate.
Thioether Formation: The imidazole derivative is then reacted with thiourea to introduce the sulfanyl group.
Acylation: The resulting compound undergoes acylation with ethyl 4-aminobenzoate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity. The fluorophenyl group can interact with hydrophobic pockets in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate
- Ethyl 4-(2-(4-(2-fluorophenyl)piperazin-1-yl)acetamido)benzoate
Uniqueness
Ethyl 4-(2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring and the fluorophenyl group makes it particularly interesting for medicinal chemistry applications.
Properties
IUPAC Name |
ethyl 4-[[2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-2-27-19(26)14-3-7-16(8-4-14)23-18(25)13-28-20-22-11-12-24(20)17-9-5-15(21)6-10-17/h3-12H,2,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUSJYVWJDZFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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